molecular formula C10H13Cl2O3P B13705716 Diethyl (2,5-Dichlorophenyl)phosphonate

Diethyl (2,5-Dichlorophenyl)phosphonate

Cat. No.: B13705716
M. Wt: 283.08 g/mol
InChI Key: RWEQKQHTDWVCTL-UHFFFAOYSA-N
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Description

Diethyl (2,5-dichlorophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a 2,5-dichlorophenyl substituent. This structure confers unique reactivity and physical properties, making it valuable in synthetic chemistry for applications such as phosphorylation reactions and intermediate synthesis. Its synthesis via copper-catalyzed aerobic oxidative/decarboxylative pathways yields a pale yellow oil with a moderate yield of 75% . Key spectral data, including HRMS (m/z: 352.9944 for [M+H]⁺), confirm its structural integrity .

Properties

Molecular Formula

C10H13Cl2O3P

Molecular Weight

283.08 g/mol

IUPAC Name

1,4-dichloro-2-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

RWEQKQHTDWVCTL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)Cl)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,5-Dichlorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,5-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl (2,5-Dichlorophenyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor.

    Medicine: Research has explored its use in developing drugs for treating bacterial infections and other diseases.

    Industry: It is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of Diethyl (2,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The physicochemical and synthetic behaviors of diethyl arylphosphonates are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Physical State Yield (%) Melting Point/Boiling Point Key Spectral Data
Diethyl (2,5-dichlorophenyl)phosphonate 2,5-Cl₂ Pale yellow oil 75 N/A (oil) HRMS m/z: 352.9944
Diethyl (3,5-dichlorophenyl)phosphonate (4w) 3,5-Cl₂ White solid 84.4 240–242°C $^{1}$H NMR: δ 7.58 (s, 2H); Anal. C: 52.79%
Diethyl (2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)phosphonate (16) 3,4,5-(OCH₃)₃ Viscous oil 80 N/A $^{1}$H NMR: δ 7.58 (s, 2H)
Diethyl (3-chloro-4-fluorophenyl)phosphonate (4u) 3-Cl,4-F Yellow solid 85.2 157–159°C $^{13}$C NMR: δ 118.11, 115.88
Diethyl (2,4-dinitrophenyl)phosphonate (4s) 2,4-(NO₂)₂ Red solid 57.4 201–204°C Anal. N: 6.11%
Substituent Effects:
  • Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents increase melting points due to enhanced intermolecular forces (e.g., 4w: 240°C vs. 4s: 201°C) . However, positional isomerism plays a critical role; the 2,5-dichloro derivative remains an oil , whereas 3,5-dichloro analogs crystallize as solids .
  • Electron-Donating Groups (OCH₃) : Methoxy groups reduce crystallinity, as seen in compound 16, which is a viscous oil despite its trimethoxy substitution .

Analytical Characterization

  • NMR Trends : Aromatic protons in dichloro derivatives (e.g., 4w: δ 7.58 ; target compound: δ 7.58 ) exhibit similar shifts, confirming consistent electronic environments.
  • Mass Spectrometry : HRMS data for the 2,5-dichloro derivative (m/z: 352.9944) align with calculated values, ensuring structural accuracy .

Functional Group Compatibility

  • Phosphonate Esters : All analogs retain the diethyl phosphonate backbone, enabling similar reactivity in nucleophilic substitutions.
  • Ketone Derivatives : Compounds like 16 incorporate a 2-oxoethyl group, expanding utility in ketone-based reactions .

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